2-(Trifluoroacetyl)cyclohexa-2,5-diene-1,4-dione

Physical organic chemistry Linear free-energy relationships Electron-withdrawing strength

2-(Trifluoroacetyl)cyclohexa-2,5-diene-1,4-dione (CAS 273223-72-6; IUPAC: 2-(2,2,2-trifluoroacetyl)cyclohexa-2,5-diene-1,4-dione) is a substituted 1,4-benzoquinone bearing a strongly electron-withdrawing trifluoroacetyl group at the 2-position. The compound is classified as an acyl-1,4-benzoquinone and is primarily employed as a reactive intermediate and electrophilic building block in organic synthesis.

Molecular Formula C8H3F3O3
Molecular Weight 204.10 g/mol
CAS No. 273223-72-6
Cat. No. B13421027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoroacetyl)cyclohexa-2,5-diene-1,4-dione
CAS273223-72-6
Molecular FormulaC8H3F3O3
Molecular Weight204.10 g/mol
Structural Identifiers
SMILESC1=CC(=O)C(=CC1=O)C(=O)C(F)(F)F
InChIInChI=1S/C8H3F3O3/c9-8(10,11)7(14)5-3-4(12)1-2-6(5)13/h1-3H
InChIKeyHPBVRLZRPNPZLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Trifluoroacetyl)cyclohexa-2,5-diene-1,4-dione Procurement Guide: Core Physicochemical Identity


2-(Trifluoroacetyl)cyclohexa-2,5-diene-1,4-dione (CAS 273223-72-6; IUPAC: 2-(2,2,2-trifluoroacetyl)cyclohexa-2,5-diene-1,4-dione) is a substituted 1,4-benzoquinone bearing a strongly electron-withdrawing trifluoroacetyl group at the 2-position . The compound is classified as an acyl-1,4-benzoquinone and is primarily employed as a reactive intermediate and electrophilic building block in organic synthesis . Its molecular formula is C₈H₃F₃O₃ with a molecular weight of 204.10 g/mol; key computed descriptors include an XLogP of 1, a topological polar surface area of 51.2 Ų, six hydrogen-bond acceptor sites, and zero hydrogen-bond donor sites . These properties distinguish it from non-fluorinated acyl analogs and underpin its utility in transformations where enhanced electrophilicity and altered lipophilicity are required.

Why 2-(Trifluoroacetyl)cyclohexa-2,5-diene-1,4-dione Cannot Be Replaced by Simpler Acyl- or Alkyl-Benzoquinones


Acyl-substituted 1,4-benzoquinones are often treated as interchangeable electrophilic dienophiles or redox-active cores; however, the trifluoroacetyl (TFAc) substituent in 2-(trifluoroacetyl)cyclohexa-2,5-diene-1,4-dione imparts a quantitatively distinct electronic profile compared to acetyl, benzoyl, or trifluoromethyl analogs . The Hammett σₚ constant of the COCF₃ group (≈0.80–0.85) is substantially larger than that of COCH₃ (≈0.50) or CF₃ (≈0.54), placing this compound at the extreme electron-deficient end of the acyl-benzoquinone series [1]. This difference directly translates into measurable shifts in reduction potential, electrophilicity, and regioselectivity in cycloaddition chemistry—meaning a generic substitution will not reproduce the reaction rates, product ratios, or downstream intermediate stability achieved with the TFAc derivative. The evidence below quantifies these gaps across multiple orthogonal dimensions.

Quantitative Differentiation Table for 2-(Trifluoroacetyl)cyclohexa-2,5-diene-1,4-dione


Hammett Substituent Constant (σₚ) Comparison: COCF₃ vs. COCH₃ vs. CF₃

The trifluoroacetyl group (COCF₃) exhibits a Hammett σₚ constant of 0.85, compared with 0.50 for acetyl (COCH₃) and 0.54 for trifluoromethyl (CF₃) [1]. This places COCF₃ among the strongest neutral electron-withdrawing substituents in the acyl series, directly predicting a more positive reduction potential and higher electrophilic reactivity for the target quinone relative to its 2-acetyl or 2-trifluoromethyl counterparts [2].

Physical organic chemistry Linear free-energy relationships Electron-withdrawing strength

Calculated Lipophilicity (XLogP) Difference: TFAc vs. Acetyl Benzoquinone

The computed XLogP for 2-(trifluoroacetyl)cyclohexa-2,5-diene-1,4-dione is 1.0, whereas 2-acetyl-1,4-benzoquinone has a reported LogP of 0.21 [1]. This nearly five-fold increase in predicted octanol-water partition coefficient reflects the lipophilic contribution of the trifluoromethyl moiety.

Lipophilicity Drug design Partition coefficient

Hydrogen-Bond Acceptor Count: Implications for Solvation and Supramolecular Recognition

The target compound possesses six hydrogen-bond acceptor (HBA) sites, attributed to three carbonyl oxygen atoms and three fluorine atoms, whereas 2-acetyl-1,4-benzoquinone contains only three HBA sites (two quinone carbonyls plus one acetyl carbonyl) . The additional HBA capacity may enhance solubility in polar aprotic solvents and alter co-crystal formation tendencies.

Supramolecular chemistry Solvation Crystal engineering

Predicted Reduction Potential Shift via Hammett Correlation (Class-Level Inference)

Literature data for sixteen substituted p-benzoquinones demonstrate a linear correlation between the sum of Hammett σ constants and the first reduction potential (r² = 0.91) [1]. Applying this correlation, the estimated shift for the trifluoroacetyl-substituted quinone relative to the acetyl analog is +0.14 to +0.18 V (based on ρ ≈ 0.42 V/σ unit) [2]. This predicts a first reduction potential (E₁/₂) for the target compound in the range of approximately –0.10 to +0.10 V vs. SCE, compared to approximately –0.25 V for the acetyl analog.

Electrochemistry Redox chemistry Quinone electron acceptors

Evidence-Backed Application Scenarios for 2-(Trifluoroacetyl)cyclohexa-2,5-diene-1,4-dione


Electrophilic Dienophile for Regioselective Diels-Alder Cycloadditions

The elevated electron-withdrawing character of the COCF₃ group (σₚ = 0.85) renders this quinone a highly activated dienophile. Recent systematic studies on unsymmetrical 2,6-disubstituted benzoquinones have shown that substituent electronic effects govern regioselectivity in Diels-Alder reactions, with electron-deficient substituents directing cycloaddition to the less hindered double bond [1]. The TFAc-quinone is therefore expected to deliver predictable regiochemical outcomes distinct from those of 2-acetyl or 2-benzoyl analogs, making it a preferred scaffold when steric and electronic differentiation is required for complex decalin synthesis.

High-Potential Electron Acceptor in Redox-Active Materials

Based on the class-level Hammett correlation (estimated E₁/₂ ≈ 0.0 V vs. SCE) [2], this compound possesses a reduction potential approximately 150 mV more positive than its acetyl counterpart. This places it in a window suitable for applications as an electron acceptor in organic redox-flow batteries, as a co-oxidant in transition-metal-catalyzed processes, or as a component in charge-transfer complexes where a stronger acceptor than conventional acyl-quinones is needed.

Lipophilic Quinone Building Block for Drug-Discovery Intermediates

With an XLogP of 1.0 versus 0.21 for 2-acetyl-1,4-benzoquinone , the TFAc derivative offers a measurable advantage in lipophilicity for medicinal chemistry campaigns that require balanced logD profiles. The increased LogP can improve passive membrane permeability of early-stage intermediates, and the presence of fluorine atoms provides an NMR-active probe (¹⁹F) for reaction monitoring and metabolic tracking in preclinical development.

Intermediate for Trifluoroacetyl-Containing Heterocycles via Michael Addition

The combination of strong electron deficiency (σₚ = 0.85) and six hydrogen-bond acceptor sites makes this quinone susceptible to nucleophilic attack at multiple positions. It can serve as a difunctionalized electrophile in tandem Michael addition-heterocyclization sequences, providing access to trifluoroacetyl-substituted benzofurans, indoles, or quinoxalines that retain the metabolically robust CF₃CO motif in the final product.

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